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molecular formula C8H10N2S B1334601 o-Tolylthiourea CAS No. 614-78-8

o-Tolylthiourea

Cat. No. B1334601
M. Wt: 166.25 g/mol
InChI Key: ACLZYRNSDLQOIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04367345

Procedure details

In a reactor, 107.2 g of o-toluidine and 250 ml of methanol were charged and 54 g of conc. sulfuric acid was charged with stirring and 87.5 g of ammonium thiocyanate was admixed with the mixture. The mixture was heated to reflux methanol for 20 hours and the precipitate was separated by a filtration and the filtrate was concentrated and washed with water and dried to obtain 149.6 g of o-tolylthiourea. The product was analyzed by a high speed liquid chromatography to find a purity of 74.6% and an yield of 67.1% as a pure product. The purity and the yield were too low.
Quantity
107.2 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
54 g
Type
reactant
Reaction Step Two
Quantity
87.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
67.1%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([CH3:8])=[CH:4][CH:5]=[CH:6][CH:7]=1.S(=O)(=O)(O)O.[S-:14][C:15]#[N:16].[NH4+]>CO>[C:3]1([CH3:8])[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[NH:1][C:15]([NH2:16])=[S:14] |f:2.3|

Inputs

Step One
Name
Quantity
107.2 g
Type
reactant
Smiles
NC=1C(=CC=CC1)C
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
54 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
87.5 g
Type
reactant
Smiles
[S-]C#N.[NH4+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
CUSTOM
Type
CUSTOM
Details
the precipitate was separated by a filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C1(=C(C=CC=C1)NC(=S)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 149.6 g
YIELD: PERCENTYIELD 67.1%
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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